molecular formula C13H13Cl2N B12628772 2-Chloro-3-(3-chloropropyl)-6-methylquinoline CAS No. 948289-99-4

2-Chloro-3-(3-chloropropyl)-6-methylquinoline

Cat. No.: B12628772
CAS No.: 948289-99-4
M. Wt: 254.15 g/mol
InChI Key: FUCNKXVNUNJMEO-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-6-methylquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological and industrial applications. Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)-6-methylquinoline typically involves the reaction of 2-chloro-6-methylquinoline with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-6-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-6-methylquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
  • 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
  • 4-Chloro-6-methoxyquinoline

Uniqueness

2-Chloro-3-(3-chloropropyl)-6-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

948289-99-4

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

2-chloro-3-(3-chloropropyl)-6-methylquinoline

InChI

InChI=1S/C13H13Cl2N/c1-9-4-5-12-11(7-9)8-10(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3

InChI Key

FUCNKXVNUNJMEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl

Origin of Product

United States

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